

Application Notes and Protocols for AC1903 in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AC1903

Cat. No.: B1664771

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC1903 is a small molecule inhibitor primarily targeting the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, a non-selective cation channel permeable to Ca^{2+} .^{[1][2]} TRPC5 channels are implicated in a variety of physiological and pathological processes, making them a target of interest in drug discovery.^[3] These application notes provide a comprehensive guide for utilizing **AC1903** in patch-clamp electrophysiology to study TRPC5 and other related ion channels.

Mechanism of Action and Selectivity

AC1903 acts as a specific and selective blocker of the TRPC5 channel.^{[1][4]} However, it is important to note that while it shows high potency for TRPC5, it can also inhibit other TRP channels at higher concentrations. Studies have shown that **AC1903** can also affect TRPC4, and to a lesser extent, TRPC3, TRPC6, and TRPV4 channels.^{[3][5][6]} Therefore, careful dose-response experiments are recommended to ensure target specificity in your experimental system. The inhibitory effect of **AC1903** on TRPC5 is reversible upon washout.^[6]

Data Presentation: Quantitative Analysis of AC1903 Inhibition

The following table summarizes the reported inhibitory concentrations (IC50) of **AC1903** on various TRP channels, providing a clear reference for its potency and selectivity.

Target Ion Channel	Reported IC50 (µM)	Cell Type	Notes
TRPC5	4.06[1]	Cell-free assay	High potency in a cell-free system.
TRPC5	14.7[2][7]	HEK-293 cells	Potency in a whole-cell patch-clamp assay.
TRPC4	>100[8][9]	-	Weak inhibition observed.
TRPC6	No significant effect[2]	-	Selective against TRPC6 at tested concentrations.
TRPC3, TRPC4, TRPC6, TRPV4	1.8 - 18[3]	A498 renal cancer cells	Shows activity against multiple TRPC channels in this cell line.

Experimental Protocols

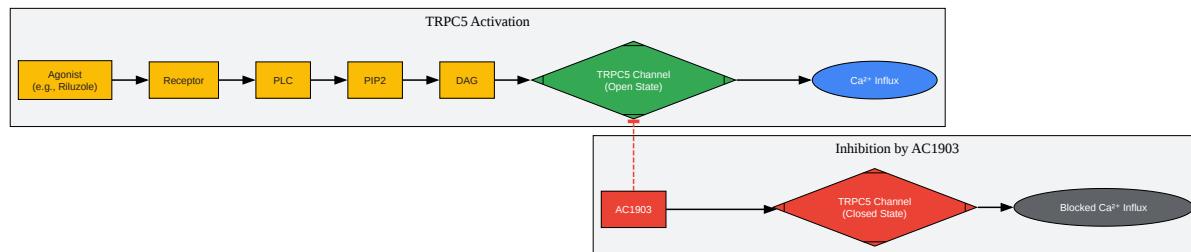
This section provides a detailed protocol for investigating the inhibitory effects of **AC1903** on TRPC5 channels using whole-cell patch-clamp electrophysiology.

Cell Preparation (HEK-293 cells stably expressing human TRPC5)

- **Cell Culture:** Culture HEK-293 cells stably expressing human TRPC5 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL). Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- **Cell Plating for Electrophysiology:** Two days before the experiment, plate the cells onto glass coverslips at a low density to ensure isolated single cells for patching.

Solutions and Reagents

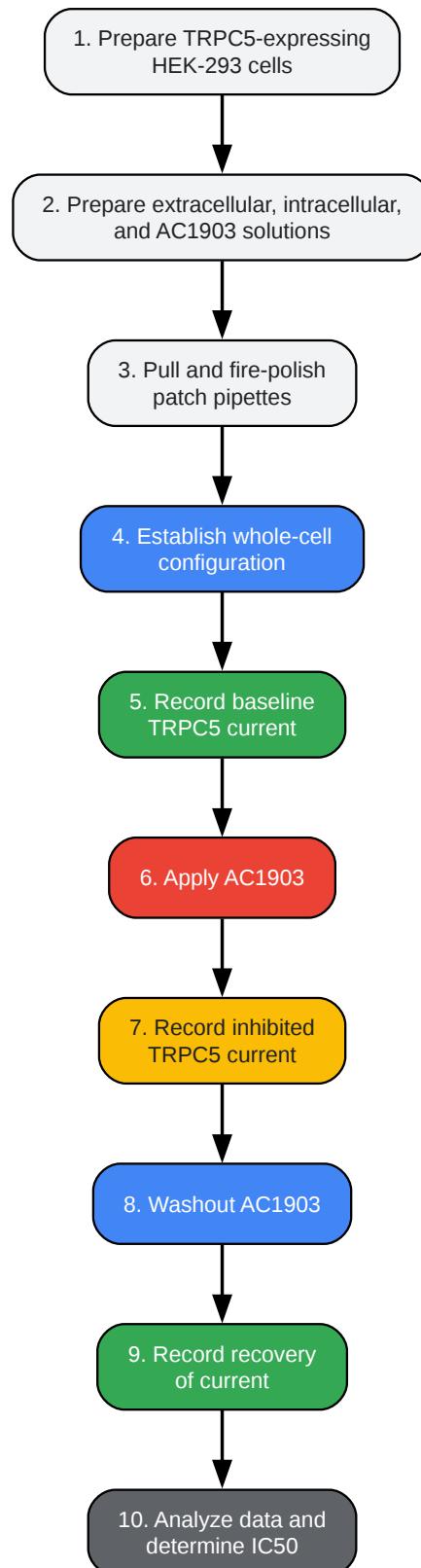
- **AC1903 Stock Solution:** Prepare a 10 mM stock solution of **AC1903** in dimethyl sulfoxide (DMSO).^{[1][8]} Store at -20°C.^{[8][9]} The final DMSO concentration in the recording solution should be kept below 0.1% to avoid solvent effects.
- **Extracellular (Bath) Solution (in mM):** 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
- **Intracellular (Pipette) Solution (in mM):** 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm with sucrose.
- **TRPC5 Agonist:** Riluzole can be used to activate TRPC5 channels. Prepare a stock solution in DMSO.


Patch-Clamp Electrophysiology Protocol (Whole-Cell Configuration)

- **Pipette Preparation:** Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
- **Establish Whole-Cell Configuration:**
 - Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
 - Approach a single, healthy-looking cell with the patch pipette while applying positive pressure.
 - Upon contacting the cell, release the positive pressure to form a high-resistance (GΩ) seal.
 - Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
- **Data Acquisition:**
 - Clamp the cell membrane potential at -60 mV.

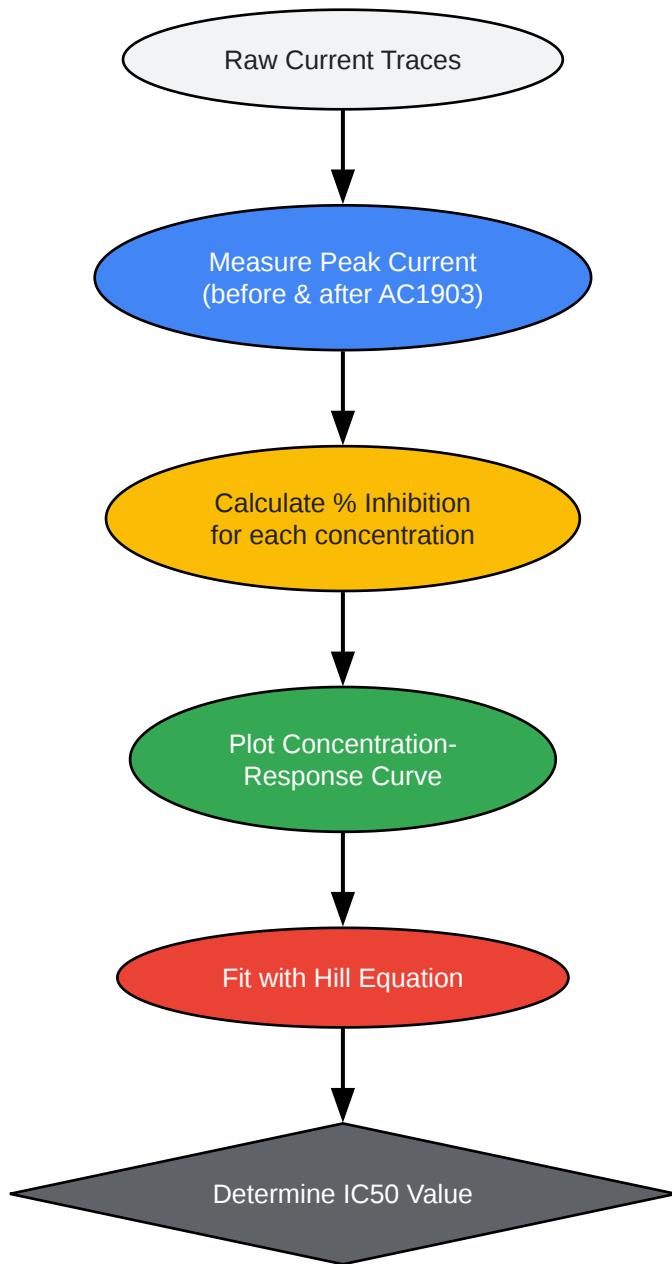
- Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPC5 currents.
 - Establish a stable baseline recording of the TRPC5 current in the presence of a TRPC5 agonist (e.g., riluzole).
 - Perfusion the cell with the extracellular solution containing the desired concentration of **AC1903**.
 - Record the current inhibition by **AC1903**.
 - To test for reversibility, wash out the **AC1903**-containing solution with the standard extracellular solution.
- Data Analysis:
 - Measure the peak inward and outward currents at specific voltages (e.g., -80 mV and +80 mV) before and after **AC1903** application.
 - Calculate the percentage of current inhibition for each **AC1903** concentration.
 - Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value.

Visualizations


Signaling Pathway of TRPC5 Inhibition by AC1903

[Click to download full resolution via product page](#)

Caption: TRPC5 channel activation and inhibition by **AC1903**.


Experimental Workflow for Patch-Clamp Analysis of AC1903

[Click to download full resolution via product page](#)

Caption: Workflow for **AC1903** patch-clamp experiments.

Logical Diagram for Data Analysis

[Click to download full resolution via product page](#)

Caption: Data analysis workflow for determining **AC1903 IC50**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AC-1903 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AC1903 - Applications - CAT N°: 25324 [bertin-bioreagent.com]
- 8. AC 1903 | TRPC Channels | Tocris Bioscience [tocris.com]
- 9. AC 1903 | TRPC Channel Blockers: R&D Systems [rndsystems.com]
- To cite this document: BenchChem. [Application Notes and Protocols for AC1903 in Patch-Clamp Electrophysiology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664771#using-ac1903-in-patch-clamp-electrophysiology>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com